molecular formula C20H21NO2 B3942422 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide

2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide

Cat. No. B3942422
M. Wt: 307.4 g/mol
InChI Key: QGNUAQQUQCYZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It was first developed as a neuroprotective agent, but subsequent research has revealed its potential in treating a range of age-related conditions, including Alzheimer's disease, Parkinson's disease, and stroke.

Scientific Research Applications

2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been extensively studied for its potential therapeutic benefits in a range of age-related conditions. In vitro studies have shown that 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide can protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies have demonstrated that 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide can improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in animal models of Alzheimer's disease. 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has also shown potential in treating Parkinson's disease and stroke.

Mechanism of Action

The exact mechanism of action of 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in stress response and mitochondrial function. 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide also inhibits the activity of the enzyme MAO-B, which is involved in the breakdown of dopamine and other neurotransmitters. Additionally, 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been shown to increase the levels of the protein neurotrophin-3, which is involved in promoting neuronal survival and growth.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide can reduce oxidative stress and inflammation, improve mitochondrial function, and increase the production of ATP. In vivo studies have demonstrated that 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide can improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in animal models of Alzheimer's disease. 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide in lab experiments is that it has been extensively studied and has shown promising results in a range of age-related conditions. Additionally, 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been shown to have a good safety profile and is well-tolerated in animal models. However, one limitation of using 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide in lab experiments is that it is a synthetic compound and may not accurately represent the effects of natural compounds in the body.

Future Directions

There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide. One area of research is to further investigate the mechanism of action of 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide and identify the pathways through which it exerts its therapeutic effects. Another area of research is to investigate the potential of 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide in treating other age-related conditions, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on developing derivatives of 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide that have improved pharmacokinetic properties and increased potency.

properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(3-ethynylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-15(3)17-9-11-19(12-10-17)23-14-20(22)21-18-8-6-7-16(5-2)13-18/h2,6-13,15H,4,14H2,1,3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNUAQQUQCYZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-butan-2-ylphenoxy)-N-(3-ethynylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.